molecular formula C12H20N2O4 B13683947 2-[Boc(2-cyanoethyl)amino]butanoic Acid

2-[Boc(2-cyanoethyl)amino]butanoic Acid

Cat. No.: B13683947
M. Wt: 256.30 g/mol
InChI Key: LQPPIDLNWHFSST-UHFFFAOYSA-N
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Description

2-[Boc(2-cyanoethyl)amino]butanoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Boc(2-cyanoethyl)amino]butanoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Boc(2-cyanoethyl)amino]butanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[Boc(2-cyanoethyl)amino]butanoic Acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Boc(2-cyanoethyl)amino]butanoic Acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Boc(2-cyanoethyl)amino]butanoic Acid is unique due to its combination of a Boc protecting group and a cyanoethyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways.

Properties

Molecular Formula

C12H20N2O4

Molecular Weight

256.30 g/mol

IUPAC Name

2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C12H20N2O4/c1-5-9(10(15)16)14(8-6-7-13)11(17)18-12(2,3)4/h9H,5-6,8H2,1-4H3,(H,15,16)

InChI Key

LQPPIDLNWHFSST-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N(CCC#N)C(=O)OC(C)(C)C

Origin of Product

United States

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